molecular formula C17H20N2O4S B5781698 1-(2,4-Dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)thiourea

1-(2,4-Dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)thiourea

Cat. No.: B5781698
M. Wt: 348.4 g/mol
InChI Key: YZGLHROMBZAMTL-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)thiourea is an organic compound characterized by the presence of two methoxy-substituted phenyl groups attached to a thiourea moiety

Preparation Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)thiourea typically involves the reaction of 2,4-dimethoxyaniline and 2,5-dimethoxyaniline with thiophosgene or a similar thiocarbonyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the intermediates. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

1-(2,4-Dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-(2,4-Dimethoxyphenyl)-3-phenylthiourea: Similar structure but lacks the additional methoxy group on the second phenyl ring.

    1-(2,5-Dimethoxyphenyl)-3-phenylthiourea: Similar structure but lacks the additional methoxy group on the first phenyl ring.

    1-Phenyl-3-(2,4-dimethoxyphenyl)thiourea: Similar structure but lacks the additional methoxy group on the second phenyl ring.

The uniqueness of this compound lies in the presence of two methoxy groups on each phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-20-11-6-8-15(22-3)14(9-11)19-17(24)18-13-7-5-12(21-2)10-16(13)23-4/h5-10H,1-4H3,(H2,18,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGLHROMBZAMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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